2-(4-aminophenyl)-N,N-diethylacetamide
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Overview
Description
2-(4-aminophenyl)-N,N-diethylacetamide is an organic compound with a complex structure that includes an amine group and an acetamide group
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antimicrobial activity . These compounds are believed to interact with bacterial cell membranes and DNA .
Mode of Action
Related compounds have been shown to perturb the cytoplasmic membrane and interact intracellularly, possibly with dna . This interaction can lead to changes in the cell, such as membrane permeabilization, which can ultimately lead to cell death .
Biochemical Pathways
Related compounds have been shown to interact with dna and potentially disrupt essential cellular processes
Result of Action
Related compounds have been shown to have potent antimicrobial activity, suggesting that they may lead to bacterial cell death
Biochemical Analysis
Biochemical Properties
2-(4-aminophenyl)-N,N-diethylacetamide is an aromatic compound that has been shown to have potential as a monomer for polymers and advanced materials . It has been produced by fermentation using genetically engineered Escherichia coli .
Cellular Effects
It has been suggested that the compound may have antitumor properties . It has been shown to elicit potent growth inhibition in human-derived breast carcinoma cell lines .
Molecular Mechanism
It is known that the compound undergoes various phase I and II reactions, including oxidation/hydroxylation and hydrolysis for phase I, and glucuronidation, methylation, and sulfation for phase II .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and resistant to degradation . Over time, the compound has been observed to maintain its structure and functionality, suggesting potential for long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It has been suggested that the compound may be transported and distributed via specific transporters or binding proteins .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N,N-diethylacetamide typically involves the reaction of 4-aminophenylacetic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-aminophenyl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-aminophenylacetic acid: A precursor in the synthesis of various pharmaceuticals.
N,N-diethylacetamide: Used as a solvent and intermediate in organic synthesis.
Uniqueness
2-(4-aminophenyl)-N,N-diethylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-(4-aminophenyl)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-5-7-11(13)8-6-10/h5-8H,3-4,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMITFYRHDQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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